molecular formula C23H23N3O3 B5605072 N-cyclopropyl-4-hydroxy-N-(2-methoxybenzyl)-2-(4-methylphenyl)pyrimidine-5-carboxamide

N-cyclopropyl-4-hydroxy-N-(2-methoxybenzyl)-2-(4-methylphenyl)pyrimidine-5-carboxamide

Cat. No. B5605072
M. Wt: 389.4 g/mol
InChI Key: ASSWQZPJLRJTEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and condensation reactions. For example, derivatives like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides can be synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides by reaction with hydrazine hydrate in ethanol, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals significant insights into their chemical behavior. For instance, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine shows planarity in the pyrimidine rings, and a combination of N-H...N and N-H...O hydrogen bonds links the molecules into sheets, indicating strong intermolecular interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, cyclization, and hydrolysis, to form new compounds with potential bioactivity. The modifications on the pyrimidine core can significantly alter their chemical and biological properties. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates a multi-step synthesis involving nucleophilic substitution reaction and ester hydrolysis, showcasing the chemical versatility of these compounds (Zhou et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal and molecular structures of isostructural pyrimidine derivatives provide insights into their solid-state properties and potential applications in material science (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for the application of pyrimidine derivatives in medicinal chemistry. For example, the synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives reveal their potential cytotoxic activity against cancer cell lines, highlighting the importance of chemical modifications for enhanced biological activity (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-9-16(10-8-15)21-24-13-19(22(27)25-21)23(28)26(18-11-12-18)14-17-5-3-4-6-20(17)29-2/h3-10,13,18H,11-12,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSWQZPJLRJTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)N(CC3=CC=CC=C3OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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